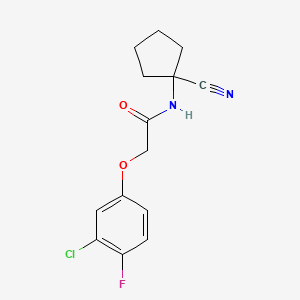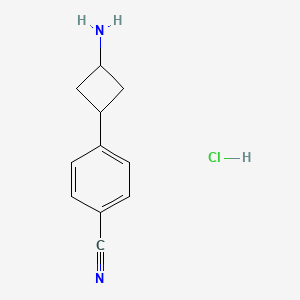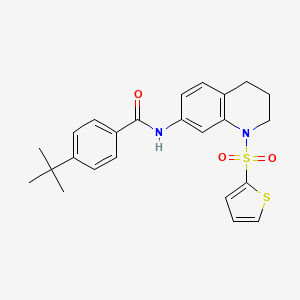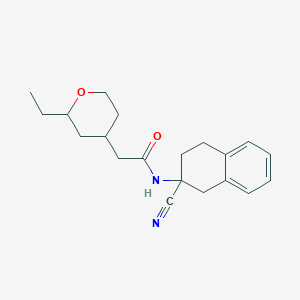
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide, also known as CDDO-EA, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide involves the activation of the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes, which helps to protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-oxidant properties, which helps to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is that the compound is relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide involves several steps, including the condensation of 2-cyano-3,4-dihydro-2-naphthaldehyde with ethyl 4-bromobutyrate, followed by reduction with lithium aluminum hydride to yield the intermediate 2-(2-ethyloxan-4-yl)acetaldehyde. This intermediate is then reacted with N-cyanoimido carbonate to produce the final product, this compound.
Applications De Recherche Scientifique
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-18-11-15(8-10-24-18)12-19(23)22-20(14-21)9-7-16-5-3-4-6-17(16)13-20/h3-6,15,18H,2,7-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRECXDWADVTFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)CC(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

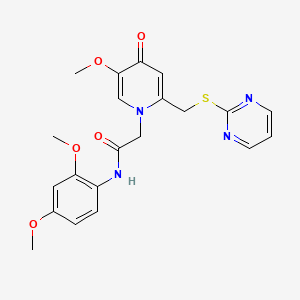
![(3Z)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2998421.png)

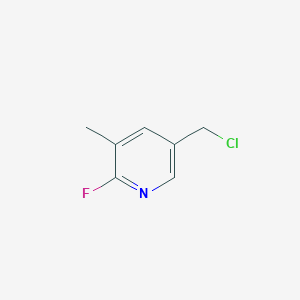
![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)



![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)
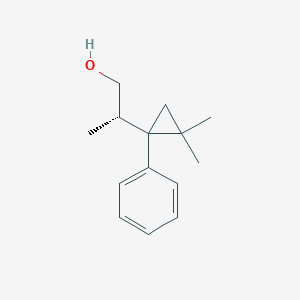
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)
